molecular formula C12H10F2N2S2 B3032947 2,2'-Disulfanediylbis(4-fluoroaniline) CAS No. 63755-07-7

2,2'-Disulfanediylbis(4-fluoroaniline)

Cat. No.: B3032947
CAS No.: 63755-07-7
M. Wt: 284.4 g/mol
InChI Key: FXPLBZOROWJUBV-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(4-fluoroaniline) is an organic compound with the molecular formula C12H10F2N2S2 and a molecular weight of 284.35 g/mol . This compound is characterized by the presence of two fluorine atoms and a disulfide linkage between two aniline moieties. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(4-fluoroaniline) typically involves the reaction of 4-fluoroaniline with sulfur or sulfur-containing reagents under controlled conditions. One common method involves the oxidation of 4-fluoroaniline in the presence of sulfur to form the disulfide linkage . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2,2’-Disulfanediylbis(4-fluoroaniline) is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process may involve continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(4-fluoroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Disulfanediylbis(4-fluoroaniline) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(4-fluoroaniline) involves its interaction with molecular targets such as enzymes and receptors. The disulfide linkage can undergo redox reactions, influencing cellular redox states and signaling pathways. The fluorine atoms may enhance the compound’s binding affinity to specific targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Disulfanediylbis(4-chloroaniline): Similar structure but with chlorine atoms instead of fluorine.

    2,2’-Disulfanediylbis(4-bromoaniline): Contains bromine atoms instead of fluorine.

    2,2’-Disulfanediylbis(4-methoxyaniline): Features methoxy groups instead of fluorine atoms.

Uniqueness

2,2’-Disulfanediylbis(4-fluoroaniline) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making 2,2’-Disulfanediylbis(4-fluoroaniline) particularly valuable in various applications .

Properties

IUPAC Name

2-[(2-amino-5-fluorophenyl)disulfanyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPLBZOROWJUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)SSC2=C(C=CC(=C2)F)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493848
Record name 2,2'-Disulfanediylbis(4-fluoroaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63755-07-7
Record name 2,2'-Disulfanediylbis(4-fluoroaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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